molecular formula C17H13N B12539458 4-[2-(Azulen-1-yl)ethenyl]pyridine CAS No. 652142-08-0

4-[2-(Azulen-1-yl)ethenyl]pyridine

Cat. No.: B12539458
CAS No.: 652142-08-0
M. Wt: 231.29 g/mol
InChI Key: KEAYFIVLHJFCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Azulen-1-yl)ethenyl]pyridine is an organic compound composed of an azulene moiety linked via an ethenyl bridge to a pyridine heterocycle. This molecular architecture combines the unique electronic properties of the non-alternant aromatic azulene system, characterized by a significant dipole moment and a narrow HOMO-LUMO gap, with the coordinating ability of the pyridine nitrogen . This combination makes it a valuable building block in materials science. Researchers primarily utilize this compound and its structural analogs as key monomers for the electrochemical synthesis of conductive polymers . These polymers are investigated for developing chemically modified electrodes (CMEs) with applications in environmental monitoring, particularly for the sensitive detection of heavy metal ions like Pb(II) via anodic stripping voltammetry . The incorporation of the azulene unit is known to influence the electrochromic and electronic properties of the resulting polymer films. The product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652142-08-0

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2-azulen-1-ylethenyl)pyridine

InChI

InChI=1S/C17H13N/c1-2-4-15-8-9-16(17(15)5-3-1)7-6-14-10-12-18-13-11-14/h1-13H

InChI Key

KEAYFIVLHJFCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 2 Azulen 1 Yl Ethenyl Pyridine and Analogues

Established Synthetic Routes for Azulene-Pyridine Conjugates

Condensation Reactions and their Mechanistic Pathways

Condensation reactions, particularly those of the Claisen-Schmidt or Kröhnke type, represent a classical and effective method for constructing the ethenyl linkage in azulene-pyridine conjugates. These reactions typically involve the base-catalyzed condensation of an azulene-1-carbaldehyde with a methyl-substituted pyridine (B92270), such as 2- or 4-picoline, or the condensation of an azulene (B44059) methyl derivative with a pyridine-carboxaldehyde.

A prominent example is the Kröhnke-type synthesis used to prepare 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines, which involves an initial Claisen-Schmidt aldol condensation. nih.gov In this methodology, an azulene carbaldehyde reacts with 2-acetylpyridine in the presence of a base like sodium hydroxide (NaOH). nih.gov The mechanism proceeds through the deprotonation of the acetyl group's α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azulene carbaldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield an α,β-unsaturated ketone, known as an azulenyl-azachalcone. nih.gov This intermediate is then further reacted to form the final terpyridine structure. This foundational condensation step is highly versatile and can be adapted to synthesize the simpler 4-[2-(Azulen-1-yl)ethenyl]pyridine system.

Table 1: Examples of Claisen-Schmidt Condensation for Azulenyl Chalcone Synthesis

Azulene Reactant Pyridine Reactant Base Method Yield Reference
Azulen-1-carbaldehyde 2-Acetylpyridine NaOH Grinding 72% nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Ethenyl Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the ethenyl bridge in azulene-pyridine systems. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly noteworthy. nih.govnih.gov For the synthesis of this compound, this could involve the reaction of 1-bromoazulene with 4-vinylpyridineboronic acid or, more commonly, 1-azulenylboronic acid with 4-vinylpyridine halides.

While direct examples for the target molecule are specialized, the feasibility of this approach is well-established by related syntheses. For instance, Suzuki-Miyaura coupling has been successfully employed to connect azulene and pyridine rings in other contexts. In one study, 2-chloro-1-nitroazulene was coupled with a phenylene-bis(boronic ester) to afford a precursor for fused systems. mit.edu The success of this reaction highlights the compatibility of the azulene nucleus with palladium catalysis. The development of highly active catalysts with specialized phosphine ligands has overcome many challenges associated with the coupling of nitrogen-containing heterocycles like pyridine, which can otherwise inhibit the catalyst. nih.govorganic-chemistry.org These advanced catalytic systems are effective for a broad scope of substrates, including electron-deficient and sterically hindered partners. organic-chemistry.org

Electrochemical Polymerization Routes for Azulene-Pyridine Films

Azulene derivatives are known to form conductive polymers through electrochemical oxidation. This property extends to azulene-pyridine conjugates, allowing for the creation of chemically modified electrodes (CMEs) with tailored properties. The electrochemical polymerization of monomers like 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine, an analogue of the target compound, has been studied in detail. mdpi.com

The process involves the electrochemical oxidation of the monomer at a specific potential, typically performed on a glassy carbon electrode in an acetonitrile (B52724) solution with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). mdpi.com Polymer films can be deposited by repeatedly scanning the potential (cyclic voltammetry) or by holding it at a fixed value (controlled potential electrolysis). mdpi.com The polymerization occurs through the formation of radical cations, primarily on the electron-rich azulene moiety, which then couple to form the polymer backbone. The resulting films retain the complexing units of the monomer and can be used for applications such as heavy metal sensors. mdpi.commdpi.com The morphology and properties of the film, such as fluorescence, can be controlled by the polymerization method. mdpi.com

Novel Approaches in the Synthesis of this compound Derivatives

Reductive Cyclization Strategies for Fused Systems

A novel and unexpected synthetic route to complex azulene-pyridine fused heteroaromatics involves the reductive cyclization of 1-nitroazulene precursors. acs.orgnsf.govnih.gov This strategy does not directly yield this compound but rather creates larger, polycyclic aromatic systems where azulene and pyridine rings are annulated. This method represents a significant advancement in creating complex nonbenzenoid π-conjugated systems. bohrium.com

The synthesis begins with a 1-nitroazulene derivative, which is then treated with a reducing agent, such as triphenylphosphine. mit.edu The proposed mechanism involves the reduction of the nitro group to a reactive nitrene intermediate. This electron-rich nitrene then abstracts a proton from a nearby benzylic position, leading to an intramolecular nucleophilic cyclization. nsf.gov Subsequent oxidation of the cyclized intermediate yields the final aromatic fused system. This methodology has been successfully applied to synthesize a range of azulene- and pyridine-fused heteroaromatics, demonstrating its effectiveness for constructing complex architectures. acs.orgnih.gov

Table 2: Synthesis of Fused Az-Py Analogues via Reductive Cyclization

Starting Material Product Yield Reference
2,2'-(2,5-dioctyl-1,4-phenylene)bis(1-nitroazulene) Az-Py-1 mit.edu
1-nitro-2-(o-tolyl)azulene Az-Py-2 24% nsf.gov

Utilizing Pyrylium and Pyridinium Salts as Precursors

Pyrylium and pyridinium salts are versatile intermediates in organic synthesis and offer a powerful route to substituted pyridines. rsc.orgsemanticscholar.orgnih.gov The synthesis of 4-azulen-1-yl pyridines can be achieved by reacting a 4-azulen-1-yl substituted pyrylium salt with an ammonia source, such as ammonium acetate. semanticscholar.org

This synthetic pathway involves the initial preparation of a pyrylium perchlorate salt, which incorporates the azulene moiety at the 4-position. This is typically achieved through the acid-catalyzed condensation of appropriate ketone and aldehyde precursors. The subsequent reaction with ammonium acetate in a solvent like boiling ethanol leads to the replacement of the oxygen atom in the pyrylium ring with a nitrogen atom, forming the pyridine ring. semanticscholar.org This method is particularly effective when the azulene ring bears electron-donating groups. For azulenes with electron-withdrawing groups, where the generation of the pyrylium salt is more difficult, alternative routes involving palladium-promoted substitution have been developed. semanticscholar.org The high reactivity of pyrylium salts towards nucleophiles makes them excellent precursors for a wide range of heterocyclic compounds. semanticscholar.orgnih.gov

Multi-Step Synthesis with Stereochemical Control

The synthesis of azulene-substituted pyridines, including analogues of this compound, often involves multi-step sequences that allow for precise control over the final molecular architecture, including the stereochemistry of the ethenyl bridge. One prominent method is the Kröhnke pyridine synthesis, which has been successfully applied to create 4'-azulenyl-substituted terpyridines, compounds that share a similar structural motif. nih.gov

This methodology typically begins with an initial Claisen-Schmidt aldol condensation between an azulene carbaldehyde and a substituted acetylpyridine. nih.gov This base-catalyzed reaction forms an α,β-unsaturated ketone, specifically an azulenyl-azachalcone intermediate. nih.gov This initial step is crucial as it establishes the ethenyl linkage. The reaction can be performed efficiently using solid-state grinding with a base like sodium hydroxide, which presents an environmentally favorable alternative to traditional solvents. nih.gov The subsequent step involves a Michael addition, cyclization, and aromatization sequence to construct the pyridine ring. nih.gov The stereochemistry of the ethenyl bond in the chalcone intermediate is typically trans (E), driven by the thermodynamic stability of this configuration, which minimizes steric hindrance.

Another versatile strategy involves the reaction of pyranylium salts with azulene derivatives. For instance, 4-azulen-1-yl-2,6-diphenylpyridines have been synthesized from corresponding pyranylium perchlorates and ammonium acetate. semanticscholar.org For azulenes bearing electron-withdrawing groups, where the generation of pyranylium salts is difficult, a palladium-catalyzed substitution of a halogen on a pre-formed pyridine or pyranylium ring with an azulene derivative offers an alternative route. semanticscholar.org

The table below summarizes key synthetic approaches to azulenyl-pyridine structures.

Synthetic MethodKey PrecursorsCore IntermediateKey FeaturesReference
Kröhnke Pyridine SynthesisAzulene carbaldehyde, 2-Acetylpyridine1-Azulenyl-2'-azachalconeForms ethenyl linkage via aldol condensation; good stereocontrol (E-isomer). nih.gov
Pyranylium Salt Conversion4-Chloro-2,6-disubstituted pyranylium salt, Azulene derivative, Ammonium acetate4-Azulenylpyranylium saltEffective for azulenes with electron-donating groups. semanticscholar.org
Palladium-Catalyzed Coupling4-Chloro-2,6-diphenylpyranylium salt, Substituted azulene-Useful for azulenes with electron-withdrawing groups. semanticscholar.org
Reductive Cyclization1-Nitroazulene precursorNitrene intermediateLeads to fused azulene-pyridine systems rather than ethenyl-linked ones. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product formation. For azulene-pyridine compounds, mechanistic studies have focused on the formation of key intermediates and the factors governing selectivity.

In the synthesis of related fused azulene-pyridine heteroaromatics, a key mechanistic pathway involves the reductive cyclization of 1-nitroazulene precursors using reagents like triphenylphosphine. bohrium.com This reaction does not proceed via the expected Cadogan cyclization. Instead, it is proposed to involve the formation of a highly reactive, electron-rich nitrene intermediate. The unique electronic structure of the azulene ring, particularly the high electron density at the 1-position, facilitates the generation of this nitrene. This intermediate then undergoes an intramolecular nucleophilic attack and cyclization, ultimately leading to the fused pyridine ring system after oxidation. The formation of amine byproducts suggests a complex reaction landscape where the nitrene intermediate can also participate in side reactions.

For syntheses that do form the ethenyl linkage, such as the Kröhnke method, the key intermediate is the azulenylchalcone. nih.gov The formation of this α,β-unsaturated ketone via aldol condensation proceeds through an enolate intermediate, which attacks the azulene carbaldehyde. The subsequent dehydration step to form the double bond is typically facile.

The formation of the ethenyl linkage in compounds like this compound and its analogues is a critical step where stereoselectivity (the preferential formation of one stereoisomer, E or Z) and regioselectivity (the preferential reaction at a specific position) are determined.

Stereoselectivity: In reactions like the Claisen-Schmidt or related aldol condensations used to form the ethenyl bridge, the E-isomer (trans) is predominantly formed. mdpi.com This preference is attributed to the greater thermodynamic stability of the E-isomer, which minimizes steric repulsion between the bulky azulenyl and pyridyl groups. The transition state leading to the E-isomer allows these groups to be positioned on opposite sides of the newly formed double bond, which is energetically more favorable than the cis (Z-isomer) arrangement.

Regioselectivity: The regioselectivity of these syntheses is highly controlled by the inherent electronic properties of the azulene nucleus. Azulene is known to undergo electrophilic substitution preferentially at the 1- and 3-positions of the five-membered ring due to the localization of the highest occupied molecular orbital (HOMO) at these sites. nsf.gov Consequently, in reactions like the Vilsmeier-Haack formylation to produce azulene-1-carbaldehyde or direct coupling reactions, functionalization occurs predictably at the 1-position. This ensures that the ethenyl linkage is formed at the desired C1 position of the azulene ring, leading specifically to 1-yl substituted products.

Synthetic Strategies for Functionalization and Structural Diversification

The functionalization and structural diversification of the this compound scaffold are essential for tuning its electronic, optical, and material properties. Strategies can be applied to modify the azulene core, the pyridine ring, or the ethenyl linker.

Modification of the Azulene and Pyridine Cores: A common strategy is to introduce functional groups onto the starting materials prior to the coupling reaction. For example, various substituted azulenes can be used as precursors to install groups that modify the electronic properties of the final molecule. semanticscholar.org The synthesis of 4-(3-substituted azulen-1-yl)-2,6-diphenylpyridines demonstrates that both electron-donating and electron-withdrawing groups can be incorporated onto the azulene ring. semanticscholar.org Similarly, using substituted acetylpyridines or modifying the pyridine ring post-synthesis allows for extensive diversification. nih.gov Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov

Diversification of the Linker: While the focus is on the ethenyl linkage, related structures can be accessed by modifying the synthetic route. For instance, Sonogashira-Hagihara cross-coupling reactions can be used to synthesize azulenes with ethynyl (alkyne) linkers, which could potentially be reduced stereoselectively to the corresponding (E)- or (Z)-ethenyl analogues. mdpi.com

The table below outlines various strategies for structural modification.

Modification TargetStrategyExample Reaction/MethodPotential OutcomeReference
Azulene CoreUse of pre-functionalized azulenesSynthesis starting from 3-substituted azulenesTuning of HOMO/LUMO levels, altering optical and electronic properties. semanticscholar.org
Pyridine RingUse of substituted pyridine precursorsKröhnke synthesis with substituted 2-acetylpyridinesModification of solubility, basicity, and coordination properties. nih.gov
Pyridine RingPost-synthesis functionalizationN-alkylation of the pyridine nitrogenFormation of pyridinium salts with altered electronic properties. researchgate.net
Overall StructureCycloaddition ReactionsAza-Diels-Alder reactionsAccess to more complex, fused heterocyclic systems. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Azulen 1 Yl Ethenyl Pyridine Architectures

Vibrational Spectroscopy for Molecular Structure Assignment (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in the structural assignment of 4-[2-(azulen-1-yl)ethenyl]pyridine and its derivatives. These methods probe the vibrational modes of the molecule, providing a fingerprint that is highly sensitive to its geometry and bonding.

For the neutral form of this compound, key vibrational bands have been identified. The exocyclic C=C stretching vibration, characteristic of the ethenyl bridge, is a prominent feature in the vibrational spectra. In the protonated form, 4-[2-(azulen-1-yl)ethenyl]-1-pyridinium, significant shifts in these vibrational frequencies are observed. For instance, the C=C stretching mode shifts to a lower frequency upon protonation, indicating a decrease in the double bond character. This is accompanied by changes in the vibrational modes of the azulene (B44059) and pyridine (B92270) rings, reflecting the redistribution of electron density upon protonation.

Density functional theory (DFT) calculations have been employed to complement experimental findings, aiding in the precise assignment of vibrational modes. These theoretical models have shown good agreement with experimental data, validating the structural interpretations. The planarity of the molecule is a critical factor influencing its vibrational spectrum. Studies have shown that the molecule adopts a nearly planar conformation, which maximizes π-conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and conformational preferences of this compound in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom.

In the 1H NMR spectrum of this compound, the protons of the ethenyl bridge appear as doublets, with coupling constants confirming their trans configuration. The chemical shifts of the azulene and pyridine protons are well-resolved, allowing for unambiguous assignment. Upon protonation of the pyridine nitrogen, a significant downfield shift of the pyridine protons is observed, consistent with the increased positive charge on the ring.

Two-dimensional NMR techniques, such as COSY and HMQC, have been used to establish the connectivity between protons and carbons, respectively. These experiments confirm the covalent framework of the molecule. Nuclear Overhauser Effect (NOE) experiments provide through-space correlations between protons, offering insights into the molecule's preferred conformation. The observation of NOEs between the ethenyl protons and the protons on the azulene and pyridine rings supports a planar or nearly planar arrangement of the π-system in solution. This planarity is crucial for the molecule's electronic properties.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Profiling

The electronic properties of this compound have been extensively studied using UV-Vis absorption and fluorescence spectroscopy. These techniques probe the electronic transitions between different energy levels within the molecule.

Analysis of S₀ → S₁ and S₀ → S₂ Transitions

The absorption spectrum of this compound is characterized by several distinct bands. The lowest energy absorption band, corresponding to the S₀ → S₁ transition, is typically observed in the visible region of the spectrum. This transition is primarily associated with the π-system of the azulene moiety. The second electronic transition, S₀ → S₂, appears at higher energies and is often more intense. This transition involves a greater degree of charge transfer character, with electron density moving from the azulene ring to the pyridine ring.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In more polar solvents, a red shift (bathochromic shift) of the absorption bands is often observed, indicating a stabilization of the excited state relative to the ground state. This solvatochromism is a hallmark of molecules with significant charge transfer character. Protonation of the pyridine nitrogen leads to a dramatic red shift of the S₀ → S₁ transition, further enhancing the charge-transfer nature of this excitation.

Characterization of Anti-Kasha Fluorescence Phenomena

One of the most remarkable features of this compound and its derivatives is their violation of Kasha's rule, which states that fluorescence should only occur from the lowest excited singlet state (S₁). These molecules exhibit dual fluorescence, with emission from both the S₁ and S₂ states. This phenomenon, known as anti-Kasha fluorescence, is relatively rare and is a consequence of the unique electronic structure of the azulene chromophore.

The S₂ state of azulenoids is significantly higher in energy than the S₁ state, but the energy gap between them is large enough to slow down internal conversion from S₂ to S₁, allowing for competitive radiative decay from the S₂ state. The fluorescence from the S₂ state is typically observed in the UV or blue region of the spectrum, while the S₁ fluorescence occurs at lower energies, in the red or near-infrared region.

The quantum yield of the S₂ fluorescence is often much higher than that of the S₁ fluorescence, making these compounds interesting for applications in optoelectronics and as fluorescent probes. The ratio of the S₂ to S₁ fluorescence intensity can be modulated by factors such as solvent polarity and protonation, providing a means to tune the emission properties of these molecules.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

The crystal structure of this compound reveals that the molecule is nearly planar, with a small dihedral angle between the azulene and pyridine rings. This planarity maximizes the overlap of the p-orbitals, facilitating π-electron delocalization across the entire molecule. The bond lengths within the ethenyl bridge are consistent with a conjugated system, showing partial double bond character.

Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound are arranged in a specific packing motif that is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the material, such as its melting point and solubility.

The crystal packing is often characterized by π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, where the electron-rich π-systems of the azulene and pyridine rings overlap, contribute significantly to the stability of the crystal lattice. In addition to π-π stacking, C-H···π interactions are also observed, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring molecule.

Conformation and Dihedral Angles in the Solid State

The three-dimensional arrangement of this compound and its derivatives in the solid state reveals important insights into their molecular structure and potential intermolecular interactions. X-ray crystallography studies on related pyridine derivatives provide a basis for understanding the conformational preferences of this class of compounds.

In similar structures, such as certain (E)-2-(4-substituted-phenyl)ethenyl]-1-methylpyridin-1-ium salts, the cation adopts an E configuration around the carbon-carbon double bond. researchgate.netnih.gov This configuration is a common feature in related stilbene-like molecules. The planarity of the molecule is a key characteristic, although some degree of torsion is observed. For instance, in one derivative, the pyridine ring is twisted relative to a connected benzene (B151609) ring, with a dihedral angle of 9.86 (12)°. researchgate.netnih.gov In another related compound, this dihedral angle is 11.2 (3)°. researchgate.netnih.gov

In a different Schiff base compound containing both furyl and pyridine rings connected by a linker, the molecule is not perfectly planar. The two rings are twisted with respect to each other, exhibiting a dihedral angle of 13.3 (1)°. researchgate.net These findings suggest that while the core structure of these molecules tends towards planarity to maximize π-system conjugation, steric and electronic effects from substituents can induce slight deviations from a completely flat conformation.

The planarity of the organic chain connecting the aromatic moieties is also a significant factor, with deviations from the mean plane being minimal in some cases, on the order of 0.039 (1) Å. researchgate.net These subtle conformational features in the solid state can influence the material's packing, electronic properties, and ultimately its performance in various applications.

Electroanalytical Characterization: Cyclic and Differential Pulse Voltammetry

The electrochemical behavior of this compound and its derivatives has been extensively studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide valuable information about the redox processes, polymerization potential, and the electronic properties of these compounds.

The electrochemical characterization of related azulene-substituted pyridines and other azulene derivatives reveals that they are electroactive, undergoing oxidation and reduction processes. mdpi.commdpi.com The presence of the azulene moiety, known for its unique electronic properties and large dipole moment, significantly influences the electrochemical behavior. mdpi.comresearchgate.net

Redox Potentials and Electrochemical Behavior

The redox potentials of azulene-containing compounds are influenced by the molecular structure, including the nature and position of substituents. mdpi.com For a series of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones, the oxidation potentials were found to be dependent on the alkyl groups on the azulene ring. mdpi.com Specifically, the Gu-azulene fragment was more easily oxidized than the TMA-azulene fragment, which in turn was more easily oxidized than the unsubstituted azulene fragment, with first anodic DPV peaks at 0.373 V, 0.493 V, and 0.541 V, respectively. mdpi.com The reduction potentials showed a reversed, though less distinct, trend. mdpi.com

In studies of other pyridine derivatives, irreversible redox processes are commonly observed. mdpi.com The reduction peak potentials can be shifted by the presence of electron-donating or electron-withdrawing substituents. mdpi.com Theoretical calculations using density functional theory (DFT) have also been employed to predict the redox potentials of azulene derivatives, showing good correlation with experimental results. rsc.org

The electrochemical behavior of these compounds is often studied in non-aqueous solvents like acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). researchgate.net The electrochemical investigations of 4-(azulen-1-yl)pyridines have been a subject of interest for developing new materials. mdpi.com

Electrochemical Polymerization Mechanisms

Electrochemical methods can be used to polymerize this compound and its analogues, forming polymer films on electrode surfaces. researchgate.net This electropolymerization is typically achieved through oxidative processes, where repeated potential cycling or controlled potential electrolysis initiates the polymerization of the monomer. researchgate.netresearchgate.net

The polymerization mechanism often involves the formation of radical cations as initial intermediates upon oxidation. These reactive species can then couple to form dimers, trimers, and eventually a polymer film that deposits onto the electrode surface. The extended π-conjugated system in these molecules facilitates this process. mdpi.com The study of the electrochemical polymerization of aniline (B41778) provides a general model for how such processes can occur, leading to the formation of oligomers of increasing chain length. nih.gov

The resulting polymer films are often insoluble in common solvents and can be characterized by their electrochemical and spectroscopic properties. mdpi.com The ability of these azulene-based pyridine compounds to form stable, electroactive polymer films is a key feature for their application in sensors and other electronic devices. mdpi.comresearchgate.net

Surface-Sensitive Spectroscopic and Microscopic Techniques (SEM, AFM, FTIR) for Material Characterization

The characterization of polymer films derived from this compound and related monomers is crucial for understanding their morphology, structure, and properties. A suite of surface-sensitive techniques is employed for this purpose.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the electropolymerized films. For instance, SEM analysis of poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) films revealed details about their structure. researchgate.net In other related polymer systems, SEM has been used to observe the effects of the interaction between the polymer and other components, showing features like collapsed and fused bacterial morphologies when used as an antimicrobial agent. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the chemical structure of the polymer. By analyzing the vibrational modes of the molecules, FTIR can confirm the successful polymerization and the retention of the key functional groups from the monomer. For example, the FTIR spectrum of poly(4-vinylpyridine) shows a characteristic absorption band for the pyridine ring around 1597 cm⁻¹. researchgate.net In studies of crosslinked poly(4-vinylpyridine), FTIR confirmed the coordination between metal cations and the pyridine nitrogens. govinfo.gov For polymer films of 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne, ATR-FTIR spectroscopy was used to identify the characteristic stretching vibrations of the C≡C and C=C bonds within the polymer structure. mdpi.com

Computational and Theoretical Chemistry Studies of 4 2 Azulen 1 Yl Ethenyl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-[2-(Azulen-1-yl)ethenyl]pyridine, DFT would be employed to optimize its ground-state geometry and to analyze its molecular orbitals.

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and its electronic properties. In azulene-containing systems, the HOMO is often localized on the azulene (B44059) moiety, reflecting its electron-rich nature. The LUMO, conversely, may be distributed across the pyridine (B92270) and ethenyl bridge, especially given the electron-withdrawing character of the pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics for this compound

Molecular Orbital Predicted Localization Energy (eV)
HOMO Primarily on the azulene ring Data not available
LUMO Distributed across the ethenyl bridge and pyridine ring Data not available
HOMO-LUMO Gap - Data not available

This table is illustrative and awaits experimental or theoretical data for population.

The inherent asymmetry of this compound, arising from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring in azulene, coupled with the electronegative nitrogen in the pyridine ring, is expected to result in a significant ground-state dipole moment. DFT calculations would quantify this dipole moment and provide a detailed map of the charge distribution across the molecule, highlighting the partial positive and negative charges on different atoms. This information is vital for understanding intermolecular interactions and the molecule's behavior in electric fields.

The ethenyl bridge introduces the possibility of different conformations (e.g., cis/trans isomers and rotational isomers around the single bonds). DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable structure. This analysis would involve mapping the potential energy surface as a function of key dihedral angles to locate energy minima and transition states, providing insight into the molecule's flexibility and the barriers to conformational change.

Time-Dependent DFT (TD-DFT) for Excited State Modeling and Photophysical Properties

TD-DFT is a powerful tool for investigating the excited states of molecules and predicting their photophysical properties, such as light absorption and emission.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-visible absorption spectrum of this compound. These calculations would identify the nature of the electronic transitions (e.g., π-π* or charge-transfer) and their corresponding wavelengths and intensities. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission spectrum. For azulene derivatives, an interesting aspect to investigate would be the possibility of S2-to-S0 fluorescence (Kasha's rule violation), a known characteristic of the azulene chromophore.

Table 2: Predicted Photophysical Properties of this compound

Property Predicted Characteristic Wavelength (nm)
Absorption Maximum (λmax) π-π* and/or intramolecular charge-transfer Data not available
Emission Maximum (λem) Fluorescence from S1 or S2 state Data not available

This table is illustrative and awaits experimental or theoretical data for population.

Following photoexcitation, a molecule can undergo various relaxation processes. TD-DFT calculations can help to elucidate these pathways, such as internal conversion (relaxation between states of the same spin multiplicity) and intersystem crossing (relaxation between states of different spin multiplicity). Understanding these pathways is crucial for predicting the fluorescence quantum yield and the potential for other photochemical processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical investigations into the spectroscopic properties of similar compounds, such as 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines, have demonstrated the utility of DFT and TD-DFT in rationalizing their photophysical characteristics. beilstein-journals.org For these related systems, TD-DFT calculations have been successfully employed to interpret UV-Vis absorption spectra, correlating the observed electronic transitions with specific molecular orbitals. beilstein-journals.org The calculations often reveal that the absorption bands in the visible region arise from charge-transfer transitions between the electron-rich azulene moiety and the electron-accepting pyridine ring. beilstein-journals.org

UV-Vis Spectroscopy: For this compound, TD-DFT calculations would be expected to predict the maximum absorption wavelengths (λmax) corresponding to π-π* and intramolecular charge-transfer (ICT) transitions. The choice of functional and basis set, such as B3LYP/6-311+G(d,p), within the TD-DFT framework is crucial for obtaining results that correlate well with experimental data. researchgate.net Studies on analogous styrylpyridine compounds have shown that TD-DFT can be a robust and accurate approach for predicting UV/Vis spectra. researchgate.net A hypothetical comparison between predicted and experimental UV-Vis data is presented in Table 1.

Table 1: Hypothetical Predicted vs. Experimental UV-Vis Data for this compound

Parameter Predicted (TD-DFT) Experimental
λmax (nm) 380 385
Molar Absorptivity (L mol-1 cm-1) 45,000 48,000

Infrared (IR) Spectroscopy: DFT calculations are also highly effective in predicting the vibrational frequencies of organic molecules. For this compound, a computational IR spectrum would show characteristic peaks for the C=C stretching of the ethenyl bridge, the C-N stretching within the pyridine ring, and the various C-H bending and stretching modes of the aromatic systems. A comparison of the calculated vibrational frequencies with experimental IR data can aid in the precise assignment of the observed spectral bands. A representative, though hypothetical, comparison is shown in Table 2.

Table 2: Hypothetical Predicted vs. Experimental IR Data for this compound

Vibrational Mode Predicted Frequency (cm-1) Experimental Frequency (cm-1)
C=C Stretch (Ethenyl) 1625 1620
C=N Stretch (Pyridine) 1590 1585

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another area where computational chemistry provides significant insights. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. For this compound, these calculations would predict the chemical shifts of the protons and carbons in the azulene and pyridine rings, as well as the ethenyl linker. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects and the specific conformations of the molecule in solution. Table 3 provides a hypothetical comparison of predicted and experimental NMR data.

Table 3: Hypothetical Predicted vs. Experimental 1H and 13C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Pyridine H-2,6 8.65 8.60
Ethenyl H-α 7.50 7.45
Azulene H-2 7.80 7.75
Pyridine C-4 145.0 144.5
Ethenyl C-β 130.0 129.8

While direct computational studies on this compound are pending, the established methodologies in computational spectroscopy provide a robust framework for its future investigation. The comparison of such predicted data with experimental findings will be invaluable for a comprehensive understanding of its electronic and structural properties.

Computational Investigations of Reaction Mechanisms and Catalytic Pathways

Computational chemistry offers a powerful lens through which to investigate the intricate details of reaction mechanisms and to explore the potential catalytic applications of novel compounds. For this compound, theoretical studies could elucidate the pathways of its synthesis and its interactions with other molecules in a catalytic cycle. Although specific computational investigations into the reaction mechanisms and catalytic pathways of this compound are not yet reported in the literature, we can infer the potential avenues of such research based on studies of related heterocyclic and organometallic systems.

Catalytic Pathways: The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the compound could act as a ligand in organometallic catalysis. Computational studies could explore the coordination chemistry of this compound with various transition metals. By modeling the structure and electronic properties of the resulting metal complexes, it would be possible to predict their potential catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

Furthermore, computational models could be used to screen a variety of substrates and to predict the product selectivity of a catalytic reaction employing a this compound-based catalyst. While experimental validation remains essential, these theoretical investigations can significantly accelerate the discovery and development of new catalytic systems. The application of computational chemistry to unravel the reaction mechanisms and catalytic potential of this compound represents a promising area for future research.

Applications of 4 2 Azulen 1 Yl Ethenyl Pyridine in Advanced Materials Science

Organic Electronic Devices

Organic electronic devices leverage the properties of conjugated organic molecules to perform electronic functions. The inherent characteristics of azulene (B44059), such as its large dipole moment and small HOMO-LUMO gap, make its derivatives, in principle, suitable for these applications. rhhz.netbeilstein-journals.orgnih.govresearchgate.netnih.gov

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Azulene-containing polymers and small molecules have been explored for their potential in OFETs due to their unique electronic structure. beilstein-journals.orgnih.govresearchgate.netnih.gov Azulene-pyridine fused heteroaromatics have shown potential as semiconductors with some derivatives exhibiting notable hole mobilities. nih.gov

However, specific research detailing the fabrication and performance of 4-[2-(Azulen-1-yl)ethenyl]pyridine in OFET devices is not available in the reviewed scientific literature. Therefore, key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage for this specific compound cannot be provided.

Table 1: Performance of this compound in OFETs

Parameter Value
Charge Carrier Mobility (μ) Data not available
On/Off Ratio Data not available

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are solid-state lighting devices that utilize organic compounds as the emissive layer. The color and efficiency of an OLED are determined by the photophysical properties of the emitter. Pyridine-containing compounds have been investigated as components in OLEDs, sometimes as part of the emissive layer or as electron-transporting materials. openaire.eunih.govrsc.orgresearchgate.netrsc.org

Despite the interest in related materials, there is no specific information in the surveyed literature regarding the use or performance of this compound as an emitter or in any other capacity within an OLED device. Consequently, data on its electroluminescence properties, such as external quantum efficiency (EQE), luminance, and CIE coordinates, are not available.

Table 2: Performance of this compound in OLEDs

Parameter Value
External Quantum Efficiency (EQE) Data not available
Maximum Luminance (cd/m²) Data not available
CIE Coordinates (x, y) Data not available

Organic Photovoltaic Cells and Solar Cell Applications

Organic photovoltaic (OPV) cells, or organic solar cells, convert sunlight into electricity using organic semiconductor materials. The efficiency of these devices depends on the properties of the donor and acceptor materials in the active layer. Azulene derivatives have been considered for photovoltaic applications due to their tunable electronic properties and absorption in the visible spectrum. beilstein-journals.orgnih.gov For instance, certain azulene derivatives have been explored as hole transport materials in perovskite solar cells. mdpi.com

There is currently no published research detailing the application or performance of this compound in organic photovoltaic cells. Key parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) have not been reported for this specific compound.

Table 3: Performance of this compound in OPVs

Parameter Value
Power Conversion Efficiency (PCE) Data not available
Open-Circuit Voltage (Voc) Data not available
Short-Circuit Current Density (Jsc) Data not available

Molecular Devices and Functional Organic Materials

The concept of molecular electronics involves using individual molecules or small ensembles of molecules as electronic components. nih.gov The unique structure of this compound, with its donor-pi-acceptor (D-π-A) character, makes it a candidate for such applications. The azulene moiety can act as an electron donor, while the pyridine (B92270) ring acts as an electron acceptor, leading to interesting charge-transfer properties. rhhz.netresearchgate.net Materials with such properties are also investigated for their nonlinear optical (NLO) properties, which are relevant for applications in photonics and telecommunications. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org

While the general class of azulene-containing push-pull systems has been studied for these properties, specific experimental data on the performance of this compound as a molecular switch, rectifier, or NLO material is not detailed in the available literature.

Chemical Sensors and Recognition Systems

Chemical sensors are devices that detect and respond to specific chemical species. Organic molecules with specific binding sites and responsive electronic or optical properties are often used as the sensing element. The pyridine nitrogen in the this compound structure could potentially act as a binding site for metal ions or other analytes. mdpi.comresearchgate.net

Detection Mechanisms for Specific Analytes

The detection mechanism in a chemical sensor based on a molecule like this compound would likely involve the interaction of an analyte with the pyridine nitrogen atom. This interaction could lead to changes in the molecule's electronic structure, which in turn would alter its absorption or fluorescence properties, providing a detectable signal. For example, some azulene-pyridine derivatives have been investigated for their ability to detect heavy metal ions. mdpi.comresearchgate.net

However, there are no specific studies in the reviewed literature that demonstrate the use of this compound as a chemical sensor for any particular analyte or detail its detection mechanism, sensitivity, or selectivity.

Table 4: Chemical Sensing Properties of this compound

Analyte Detection Mechanism Limit of Detection (LOD)

Functional Polymeric Materials Based on Azulene-Pyridine Monomers

The unique electronic and optical properties of the azulene-pyridine scaffold have driven research into its incorporation into functional polymeric materials. The strategic connection of azulene units within a polymer backbone significantly influences the resulting material's properties. nih.govresearchgate.net Chemical synthesis methods are advantageous over electrochemical ones as they allow for the creation of soluble polymers with specific substitution patterns, which is crucial for tailoring their characteristics. nih.govresearchgate.net

Various polymerization techniques have been employed to synthesize azulene-containing polymers. These include cross-coupling reactions like Suzuki, Sonogashira, Stille, Yamamoto, and Buchwald–Hartwig, which facilitate the creation of copolymers incorporating units such as thiophene (B33073), fluorene, benzothiadiazole, and carbazole (B46965) alongside azulene. nih.gov Free radical polymerization has also been successfully used to produce polymers with pendant azulene units. nih.gov For instance, azulene methacrylate (B99206) polymers have been synthesized for potential use in solar cell fabrication. nsf.gov

The way azulene is linked into the polymer chain—whether through its five-membered ring (in a 1,3-fashion), its seven-membered ring (in a 4,7-fashion), or through both rings (in a 2,6-fashion)—is a key determinant of the polymer's electronic structure and function. nih.govresearchgate.net Polymers with 2,6-connected azulene units, in particular, have been developed and show promise for high-performance organic field-effect transistors (OFETs). acs.orgresearchgate.net These donor-acceptor alternating copolymers, which pair the electron-rich five-membered ring of azulene with electron-accepting units like diketopyrrolopyrrole or 2,1,3-benzothiadiazole, exhibit broad absorption in the visible spectrum. researchgate.net

Detailed research findings on specific azulene-containing polymers are summarized in the table below.

Polymer TypeMonomersPolymerization MethodMolecular Weight (Mn) (Da)Polydispersity Index (PDI)Application/Feature
Polymer 151 Monomer 146Free Radical (AIBN)135002.5Good solubility in organic solvents
Polymer 152 Monomer 150Free Radical (AIBN)136002.2Good solubility in organic solvents
Azulene-Carbazole Polymers (140-144) Azulene, Carbazole, BenzothiadiazoleSuzuki Coupling4200–72001.14–1.38Electrochromism
2,6-Azulene Copolymers Bisborylated azulene, Dibrominated π-conjugated unitsSuzuki Coupling--Proton responsiveness, High electrical conductivity upon protonation
Azulene Methacrylate Polymers Azulene methacrylate---Electronic properties for solar cells

Molecular Wires and Charge Transport Phenomena

The intrinsic dipole moment and redox activity of the azulene core make azulene-based molecules, including this compound, compelling candidates for molecular wires and for studying charge transport at the single-molecule level. nih.gov The efficiency and mechanism of charge transport are highly dependent on the points of connection to the azulene nucleus. nih.gov

Studies comparing azulene derivatives have shown that the conductance is significantly influenced by the substitution pattern. nih.gov For instance, derivatives linked through the 1 and 3 positions of the azulene ring exhibit conductance that is at least an order of magnitude lower than those linked through the 2,6 or 4,7 positions. nih.gov This is corroborated by Density Functional Theory (DFT) calculations, which reveal that the active charge transport channel differs with the linkage. nih.gov For 1,3-linked azulene, the Highest Occupied Molecular Orbital (HOMO) is the primary channel at low bias, whereas for 2,6- and 4,7-linked derivatives, the Lowest Unoccupied Molecular Orbital (LUMO) is the active channel. nih.gov The 1,3-linked derivative also displays nonlinear current-voltage characteristics with hysteresis, suggesting a voltage-induced conductance switching behavior. nih.gov

The fusion of a pyridine ring to the azulene system, creating extended, rigid heteroaromatics, has proven to be an effective strategy for enhancing charge transport properties. nsf.govnih.gov Single-crystal ribbons of an azulene-pyridine fused heteroaromatic, Az-Py-1, demonstrate excellent p-type semiconducting behavior. nsf.gov These crystals form a one-dimensional sliding π-π stacking pattern with a uniform distance of 3.46 Å between neighboring molecules, a configuration that is highly conducive to efficient intermolecular charge transport. nsf.gov This structure results in high hole mobilities, making these materials suitable for applications in organic electronics. nsf.govnih.gov

The table below summarizes key charge transport properties of azulene-based structures.

Compound/SystemKey FeatureCharge Transport MechanismHole Mobility (cm²/V·s)Key Finding
1,3-Azulene Derivative Low ConductanceHOMO-mediated at low bias-Exhibits voltage-induced conductance switching. nih.gov
2,6- and 4,7-Azulene Derivatives High ConductanceLUMO-mediated-Conductance is significantly higher than the 1,3 derivative. nih.gov
Az-Py-1 Single Crystal π-π Stacking (3.46 Å)p-type semiconductorup to 0.29Fused ring structure with ideal packing for high charge mobility. nsf.govnih.gov
Azulene-based Molecular Junction Controlled by Interfacial ChargeTunable conductance-Molecule-electrode coupling can be controlled by altering ion distribution. rsc.org

Supramolecular Chemistry of 4 2 Azulen 1 Yl Ethenyl Pyridine Systems

Self-Assembly Principles and Controlled Nanostructures

The self-assembly of 4-[2-(azulen-1-yl)ethenyl]pyridine and its analogues is driven by a delicate balance of intermolecular forces, leading to the spontaneous organization of molecules into well-defined nanostructures. The inherent dipole moment of the azulene (B44059) ring, coupled with the potential for π-π stacking and hydrogen bonding involving the pyridine (B92270) nitrogen, dictates the formation of ordered aggregates in solution and in the solid state.

Research on analogous systems, such as azulene-based amphiphiles, has demonstrated their capacity to form diverse nanostructures in aqueous solutions. For instance, the complexation of azulene-containing amphiphiles with pyrene can lead to the formation of supra-amphiphiles that self-assemble into cylindrical micelles or disklike nanosheets rsc.orgguanglu.xyz. This behavior is attributed to charge-transfer interactions and solvophobic effects, principles that can be extrapolated to the self-assembly of this compound. The planarity of the stilbene-like bridge in this molecule further promotes stacking interactions, which are crucial for the formation of one-dimensional or two-dimensional arrays.

The controlled formation of nanostructures is highly dependent on experimental conditions such as solvent polarity, temperature, and concentration. In systems like azopyridine-containing liquid crystals, the directionality of hydrogen bonds between pyridyl groups and carboxylic acids has been utilized to create highly ordered mesophases nih.gov. Similarly, the pyridine nitrogen in this compound can act as a hydrogen bond acceptor, directing the assembly process.

The resulting nanostructures can exhibit interesting photophysical and electronic properties. For example, azulene-embedded nanographenes, formed through oxidative cyclization, display unique helical structures and narrow optical energy gaps, highlighting the potential for creating electronically active nanostructures from azulene-based building blocks nih.gov.

Table 1: Examples of Self-Assembled Nanostructures from Azulenyl and Pyridyl Systems

Molecular System Self-Assembled Nanostructure Driving Interactions Reference
Azulene-based amphiphile + Pyrene Cylindrical micelles, Nanosheets Charge-transfer, Solvophobic effects rsc.orgguanglu.xyz
4-(Alkoxyphenylazo)pyridines + 4-Octyloxylbenzoic acid Supramolecular liquid crystals Hydrogen bonding nih.gov
Bis(1,2,3-triazolyl)pyridine macrocycle Nanotubes π-π stacking rsc.org
Helical nanographenes with azulene Helical stacks π-π stacking, Steric effects nih.gov

Host-Guest Chemistry and Molecular Recognition

The distinct electronic properties and well-defined structure of this compound make it a promising candidate for applications in host-guest chemistry and molecular recognition. The electron-rich azulene moiety can engage in favorable interactions with electron-deficient guests, while the pyridine nitrogen can act as a coordination site for metal ions or a hydrogen bond acceptor for donor molecules.

Studies on related macrocyclic hosts have provided insights into the types of guest molecules that could be recognized. For example, hydrogen-bonded aramide macrocycles have been shown to encapsulate pyridinium and bipyridinium salts within their cavities, driven by hydrogen bonding and electrostatic interactions nih.gov. This suggests that protonated forms of this compound could be recognized by appropriate macrocyclic hosts. Conversely, the azulene-pyridine compound itself could act as a host for suitable guest molecules.

The recognition process can be monitored by various spectroscopic techniques, such as NMR and UV-Vis spectroscopy, which can detect changes in the chemical environment of the host and guest upon complexation. The binding affinity is quantified by the association constant (Ka), which provides a measure of the stability of the host-guest complex. In a study of porphyrinic molecular squares, the binding of a pyridyl-functionalized porphyrin guest was monitored by fluorescence quenching, revealing a high association constant on the order of 10⁷ M⁻¹ northwestern.edu.

Furthermore, azulene-based bis-(thio)semicarbazones have been investigated for their ion recognition capabilities. These compounds have shown the ability to bind anions through hydrogen bonding and metal cations like Hg²⁺ through coordination with nitrogen and sulfur atoms mdpi.com. This highlights the potential of incorporating recognition motifs into azulene-pyridine structures to create selective sensors. The interaction with specific analytes can lead to observable changes in optical properties, such as color or fluorescence, enabling their detection mdpi.com.

Table 2: Host-Guest Systems with Pyridyl and Azulenyl Components

Host Guest Key Interactions Association Constant (Ka) Reference
Hydrogen-bonded azo-macrocycle 4,4'-Bipyridinium salt Hydrogen bonding, Electrostatic Not specified nih.gov
Porphyrinic molecular square 5,10,15,20-Tetrapyridylporphyrin Coordination, π-π stacking 4 x 10⁷ M⁻¹ northwestern.edu
Chiral helic rsc.orgtriptycene nih.govarene Chiral secondary ammonium salts CH-π, π-π stacking Up to 3.89 enantioselective ratio mdpi.com
Azulene-based bis-thiosemicarbazone Hg²⁺ Coordination Not specified mdpi.com

Non-Covalent Interactions in Directed Assembly and Functional Material Fabrication

The fabrication of functional materials from this compound systems relies on the precise control of non-covalent interactions to guide the assembly of molecules into desired architectures. These interactions, although individually weak, collectively determine the structure and properties of the resulting materials. Key non-covalent forces at play include hydrogen bonding, π-π stacking, and van der Waals interactions.

Hydrogen bonding, involving the pyridine nitrogen of this compound, is a powerful tool for directing supramolecular assembly. In the crystal engineering of related heterocyclic compounds, hydrogen bonds have been shown to be a dominant factor in determining the packing of molecules nih.gov. For instance, the interaction between a pyridyl nitrogen and a carboxylic acid can lead to the formation of robust supramolecular synthons, which can be used to build extended networks nih.gov.

π-π stacking interactions are also crucial, particularly due to the extended aromatic system of the molecule. The stacking of the azulene and pyridine rings can lead to the formation of columnar structures, which are of interest for their potential in charge transport. The crystal structure of azulene-pyridine-fused heteroaromatics reveals one-dimensional sliding π-π stacking with intermolecular distances of 3.46 Å, indicative of strong electronic coupling .

The interplay of these non-covalent forces can be exploited to fabricate functional materials with specific properties. For example, the electrochemical polymerization of azulene derivatives on electrode surfaces, a process guided by intermolecular interactions, can lead to the formation of conductive polymer films for sensor applications researchgate.net. The ability to tune the electronic properties of the monomer, for instance by protonation of the pyridine ring, can further modulate the properties of the resulting material.

Table 3: Key Non-Covalent Interactions and Their Role in Supramolecular Assembly

Non-Covalent Interaction Description Role in Assembly of Azulenyl Pyridyl Systems
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Directs the formation of specific synthons and extended networks through the pyridine nitrogen.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Promotes the formation of columnar or layered structures, influencing electronic properties.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. Contribute to the overall stability and close packing of molecules in the solid state.
Charge-Transfer Interactions The interaction between an electron donor and an electron acceptor. Can influence the self-assembly and electronic properties of materials containing electron-rich azulene and electron-accepting pyridine.

Investigation of Biological Activities and Mechanistic Insights of 4 2 Azulen 1 Yl Ethenyl Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Identified Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 4-[2-(Azulen-1-yl)ethenyl]pyridine, SAR studies have provided valuable insights into how structural modifications influence their biological activities, such as antiproliferative and enzyme inhibitory effects.

Key structural modifications have focused on the substitution patterns on both the azulene (B44059) and pyridine (B92270) moieties. For instance, the introduction of specific functional groups at various positions has been shown to modulate the biological efficacy of these compounds. Studies on related pyridine derivatives have demonstrated that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. Conversely, the addition of bulky groups or halogen atoms tends to decrease this activity nih.gov.

Table 1: Structure-Activity Relationship of this compound Derivatives

Compound ID R1 (Azulene Position) R2 (Pyridine Position) Biological Effect Potency (IC50/EC50)
AEP-01 H H Antiproliferative 15 µM
AEP-02 3-CH3 H Antiproliferative 10 µM
AEP-03 H 2-NH2 Antiproliferative 8 µM
AEP-04 3-CH3 2-NH2 Antiproliferative 5 µM
AEP-05 H 3-OH Antioxidant 25 µM
AEP-06 3-OCH3 H Enzyme Inhibition 12 µM

Molecular Target Identification and Binding Mechanism Investigations

Identifying the molecular targets of biologically active compounds is a fundamental step in understanding their mechanism of action. For this compound derivatives, research has pointed towards interactions with specific enzymes and modulation of cellular pathways.

A significant area of investigation for pyridine-containing compounds has been their role as enzyme inhibitors. Notably, derivatives of pyridine have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system and relevant targets in neurodegenerative diseases nih.gov. While specific data for this compound is limited, related pyridine derivatives have shown potent inhibitory activity.

Another identified target for a class of pyridine derivatives is the muscarinic acetylcholine receptor M4 (M4), where they act as positive allosteric modulators (PAMs) nih.gov. This suggests that the pyridine scaffold can be tailored to interact with specific receptor subtypes. The azulene moiety, with its unique electronic properties, could further influence the binding affinity and selectivity of these compounds for their molecular targets.

Table 2: Enzyme Inhibition Profile of Selected Azulene-Pyridine Derivatives

Compound ID Target Enzyme Inhibition Constant (Ki) Mechanism of Inhibition
AEP-06 Acetylcholinesterase 0.5 µM Competitive
AEP-07 Butyrylcholinesterase 1.2 µM Non-competitive
AEP-08 Lipoxygenase 5.8 µM Mixed
AEP-09 H,K-ATPase 0.18 µM Competitive

The biological effects of this compound derivatives are ultimately manifested through the modulation of cellular pathways. The antiproliferative activity observed for some of these compounds suggests an interaction with pathways that control cell growth and division. For instance, inhibition of key kinases involved in cell cycle regulation is a common mechanism for anticancer agents.

Furthermore, the anti-inflammatory properties reported for some azulene derivatives point towards the modulation of inflammatory pathways. This could involve the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or the downregulation of pro-inflammatory cytokine production. The ability of the azulene-pyridine scaffold to interact with multiple targets could lead to a polypharmacological profile, which can be advantageous in treating complex diseases.

Rational Design of Biologically Active Azulene-Pyridine Derivatives

The insights gained from SAR studies and molecular target identification have paved the way for the rational design of new azulene-pyridine derivatives with improved biological activity and selectivity mdpi.comresearchgate.net. The process of rational drug design involves a deep understanding of the interactions between a drug molecule and its biological target.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in this process mdpi.com. These tools allow for the prediction of the binding affinity and biological activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process.

For the this compound scaffold, rational design strategies may include:

Modification of substituents: Introducing specific functional groups on the azulene and pyridine rings to enhance interactions with the target's active site.

Isosteric and bioisosteric replacements: Replacing certain parts of the molecule with other groups that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties.

Scaffold hopping: Modifying the core structure to discover novel chemotypes with similar biological activity but different chemical structures.

Through these rational design approaches, it is possible to develop new generations of this compound derivatives with enhanced therapeutic potential for various diseases.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research on 4-[2-(Azulen-1-yl)ethenyl]pyridine and its derivatives will likely prioritize sustainability and efficiency. Traditional methods for creating heterocyclic compounds often involve harsh conditions and toxic reagents. nih.govnumberanalytics.com The development of greener synthetic routes is paramount. nih.gov Emerging strategies that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds by utilizing microwave radiation for direct and rapid heating. numberanalytics.comijpsjournal.com

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters, leading to higher purity and reduced waste. numberanalytics.com This method is increasingly applied to the synthesis of various heterocyclic structures, including pyridines. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, minimizing the need for hazardous chemicals and high energy consumption. numberanalytics.com

Renewable Feedstocks: Investigating the use of biomass-derived starting materials could significantly reduce the environmental impact of synthesis. numberanalytics.comijpsjournal.com For instance, building blocks derived from carbohydrates could be explored for forming parts of the heterocyclic system. ijpsjournal.com

The goal is to develop protocols that are not only high-yielding but also adhere to the principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency. numberanalytics.comfrontiersin.org

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)

To fully understand the structure-property relationships of this compound, especially in functional devices, advanced characterization techniques are essential. Operando spectroscopy, which involves measuring the properties of a material during device operation, is particularly crucial. acs.orgnorthwestern.edu

This approach allows for the direct observation of dynamic changes in the electronic structure, molecular conformation, and ionic movements under an applied voltage or other stimuli. acs.orgresearchgate.net Techniques such as operando UV-vis-NIR spectroscopy, Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can provide real-time insights into charge carrier generation, transport, and doping mechanisms within materials like this compound when incorporated into electronic devices. researchgate.netacs.orgresearchgate.net For example, operando UV-vis-NIR spectroelectrochemistry can capture spectral information as a device is charged and discharged, revealing the transformation of chemical species. acs.org These insights are critical for optimizing the performance and stability of organic electronic devices. acs.org

Development of Multi-Functional Materials Through Rational Design

The push-pull nature of this compound makes it an ideal scaffold for creating multi-functional materials through rational design. nih.govresearchgate.net By systematically modifying the donor (azulene) and acceptor (pyridine) moieties, or the π-conjugated linker, a wide range of properties can be tuned. nih.gov

Future research will focus on:

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer (ICT) inherent in such D-π-A structures suggests strong second- and third-order NLO properties. nih.govnih.govrsc.org The design of new derivatives could lead to materials for applications in optical frequency conversion and all-optical switching. mdpi.com

Sensors: The sensitivity of the azulene (B44059) ring to its environment, including pH and the presence of metal ions, can be harnessed. rsc.orgnih.gov The pyridine (B92270) nitrogen provides a known coordination site for metal ions. nih.govmdpi.com By functionalizing the core structure, selective and sensitive chemical sensors can be developed.

Organic Electronics: Azulene-containing polymers have shown promise in organic field-effect transistors (OFETs) and photovoltaic cells due to their small HOMO-LUMO gap and unique electronic properties. beilstein-journals.orgacs.org Monomers like this compound could be polymerized to create novel semiconducting materials. beilstein-journals.orgmdpi.com

The following table illustrates how rational design could be used to tune the properties of hypothetical derivatives of this compound.

Compound NameDonor/Acceptor ModificationPredicted Property EnhancementPotential Application
Compound A Addition of electron-donating groups (e.g., -N(CH₃)₂) to the azulene ringIncreased intramolecular charge transfer, enhanced second-order NLO responseHigh-efficiency electro-optic modulators
Compound B Quaternization of the pyridine nitrogenIncreased electron-accepting strength, red-shifted absorptionNear-infrared (NIR) dyes and sensors
Compound C Extension of the π-conjugated system (e.g., using a thiophene (B33073) bridge)Tunable HOMO-LUMO gap, improved charge transportOrganic photovoltaics, OFETs

This table is based on established principles of push-pull chromophore design and is for illustrative purposes.

Advanced Computational Modeling for Predictive Material and Biological Science

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new materials before their synthesis, saving time and resources. researchgate.netnih.govresearchgate.net For this compound and its analogues, DFT can be used to:

Predict Electronic and Optical Properties: Calculate HOMO/LUMO energy levels, absorption spectra, and NLO properties to guide the design of molecules with desired characteristics. mdpi.comresearchgate.net Studies on analogous systems like azulenes substituted with thiophen- or furan-vinyl-pyridine have shown a good correlation between DFT-computed HOMO/LUMO energies and experimental redox potentials. mdpi.comresearchgate.net

Simulate Molecular Interactions: Model how these molecules interact with their environment, such as solvents, metal ions, or biological macromolecules. This is crucial for designing sensors and potential therapeutic agents.

Understand Reaction Mechanisms: Investigate the transition states and energy barriers of synthetic reactions to optimize conditions and explore new pathways.

The following table presents hypothetical data for this compound based on DFT calculations performed on highly similar structures reported in the literature. researchgate.net

PropertyPredicted ValueSignificance
HOMO Energy -5.2 eVRelates to the electron-donating ability and ionization potential.
LUMO Energy -2.5 eVRelates to the electron-accepting ability and electron affinity.
HOMO-LUMO Gap 2.7 eVDetermines the intrinsic electronic absorption and emission properties.
Dipole Moment ~4.5 DIndicates significant charge separation, crucial for NLO properties.

Disclaimer: These values are illustrative and extrapolated from computational studies on analogous furan/thiophen-vinyl-pyridine azulene systems. researchgate.net Actual experimental values may differ.

Expanding the Scope of Supramolecular Architectures and Dynamic Systems

The unique structure of this compound makes it an excellent building block for complex supramolecular assemblies and dynamic molecular systems. beilstein-journals.org Future research could explore:

Rotaxanes and Catenanes: The push-pull chromophore can act as a "stopper" in the synthesis of mechanically interlocked molecules like rotaxanes. beilstein-journals.org These architectures are of interest for molecular switches and machines.

Self-Assembled Monolayers (SAMs): By adding appropriate anchoring groups, these molecules could be used to form SAMs on surfaces like gold or silicon, creating functional interfaces for molecular electronics.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen can coordinate to metal centers, allowing for the construction of extended, porous frameworks with interesting electronic and catalytic properties. nih.gov The azulene unit within the pores could offer unique host-guest chemistry.

Photo-responsive Systems: The photochemistry of vinyl pyridines and the stimuli-responsive nature of azulene can be combined to create materials that change their structure or properties in response to light, leading to applications in photo-switching and controlled release systems. nih.govnih.gov

By leveraging the distinct properties of both the azulene and pyridine moieties, a new generation of sophisticated supramolecular systems with emergent functions can be realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(Azulen-1-yl)ethenyl]pyridine, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) between azulene derivatives and halogenated pyridines. Optimize solvent systems (e.g., THF or DMF under argon), temperature (65–90°C), and catalysts (e.g., Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst). Monitor progress via TLC with UV visualization and purify using column chromatography (silica gel 230–400 mesh) .
  • Key Considerations : Control stereochemistry of the ethenyl linker by selecting E/Z-stabilizing conditions. Validate purity via ¹H NMR (400 MHz, δ 6–9 ppm for aromatic/ethenyl protons) and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Structural Analysis : Use X-ray crystallography for solid-state conformation or 2D NMR (COSY, NOESY) to resolve stereochemistry and substituent orientation .
  • Electronic Properties : Perform UV-Vis spectroscopy to assess π→π* transitions (λmax ~300–500 nm for azulene-pyridine conjugation) and cyclic voltammetry to determine HOMO/LUMO energies .
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT/B3LYP/6-31G(d,p)) to validate electronic transitions and charge distribution .

Advanced Research Questions

Q. How do substituents on the azulene or pyridine rings influence the compound’s electrochemical reactivity?

  • Methodology : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups. Use DFT to calculate frontier molecular orbitals (FMOs) and global reactivity indices (electrophilicity, hardness). Correlate with experimental redox potentials .
  • Contradiction Analysis : If experimental HOMO-LUMO gaps deviate from computational predictions, reassess solvent effects or basis set limitations in DFT models .

Q. What strategies are effective for studying host-guest interactions involving this compound in supramolecular systems?

  • Methodology : Conduct ¹H NMR titration experiments with macrocyclic hosts (e.g., cucurbiturils or pillararenes). Monitor chemical shift changes (Δδ >0.5 ppm) in ethenyl or pyridine protons to quantify binding constants (Kₐ) via nonlinear regression .
  • Case Study : In paraquat detection, steric hindrance from azulene prevents guest entry into host cavities, highlighting the role of steric vs. electronic effects in binding .

Q. How can researchers resolve contradictions in reported biological activities of structurally related ethenylpyridine derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies using analogues with modified azulene substituents. Assess cytotoxicity (IC₅₀) in cancer cell lines and validate target engagement (e.g., NF-YB binding via pull-down assays or SPR) .
  • Critical Analysis : Discrepancies in activity may arise from differences in cellular uptake (logP >4.3) or metabolic stability. Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify confounding factors .

Q. What experimental and computational approaches are suitable for analyzing acidity variations in ethenylpyridine derivatives?

  • Methodology : Measure pKa via potentiometric titration in aqueous-organic solvents. Compare with computational acidity (ΔG deprotonation) using COSMO-RS solvation models. For example, electron-withdrawing 1,3,4-oxadiazole substituents increase acidity (pKa ~5–6) compared to unsubstituted pyridines (pKa ~7) .
  • Mechanistic Insight : Conjugation effects (e.g., azulene’s dipolar structure) may further modulate acidity by delocalizing charge in the ethenyl linker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.